N-[4-(allyloxy)-3-methoxybenzyl]-2-methylpropaN-2-amine, AldrichCPR
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Overview
Description
N-[4-(allyloxy)-3-methoxybenzyl]-2-methylpropaN-2-amine, AldrichCPR is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxy group, an allyloxy group, and a benzylamine moiety. The presence of these functional groups contributes to its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(allyloxy)-3-methoxybenzyl]-2-methylpropaN-2-amine, AldrichCPR typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Preparation of 3-methoxy-4-(prop-2-en-1-yloxy)benzaldehyde: This intermediate can be synthesized by reacting 3-methoxy-4-hydroxybenzaldehyde with allyl bromide in the presence of a base such as potassium carbonate.
Reductive Amination: The benzaldehyde intermediate is then subjected to reductive amination with 2-methylpropan-2-amine in the presence of a reducing agent like sodium cyanoborohydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(allyloxy)-3-methoxybenzyl]-2-methylpropaN-2-amine, AldrichCPR can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzylamine moiety can be reduced to form a primary amine.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of 3-methoxy-4-(prop-2-en-1-yloxy)benzoic acid.
Reduction: Formation of N-[3-methoxy-4-(prop-2-en-1-yloxy)benzyl]amine.
Substitution: Formation of various substituted benzylamines depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and neurodegenerative disorders.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[4-(allyloxy)-3-methoxybenzyl]-2-methylpropaN-2-amine, AldrichCPR involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of signal transducer and activator of transcription 3 (STAT3), a key regulator of inflammation and cell proliferation . By inhibiting STAT3, this compound can modulate the expression of various genes involved in inflammatory responses and cell survival.
Comparison with Similar Compounds
Similar Compounds
3-methoxy-4-(prop-2-en-1-yloxy)benzoic acid: Shares the methoxy and allyloxy groups but differs in the presence of a carboxylic acid group instead of the benzylamine moiety.
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: Contains a similar methoxy group and an allyloxy group but has a different overall structure and functional groups.
Uniqueness
N-[4-(allyloxy)-3-methoxybenzyl]-2-methylpropaN-2-amine, AldrichCPR is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit STAT3 sets it apart from other similar compounds, making it a valuable tool for research and potential therapeutic applications.
Properties
Molecular Formula |
C15H23NO2 |
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Molecular Weight |
249.35g/mol |
IUPAC Name |
N-[(3-methoxy-4-prop-2-enoxyphenyl)methyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C15H23NO2/c1-6-9-18-13-8-7-12(10-14(13)17-5)11-16-15(2,3)4/h6-8,10,16H,1,9,11H2,2-5H3 |
InChI Key |
VIPWHTLZGDHRAV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NCC1=CC(=C(C=C1)OCC=C)OC |
Canonical SMILES |
CC(C)(C)NCC1=CC(=C(C=C1)OCC=C)OC |
Origin of Product |
United States |
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